molecular formula C4H12ClN2OP B108199 Bis(dimethylamino)phosphoryl Chloride CAS No. 1605-65-8

Bis(dimethylamino)phosphoryl Chloride

Cat. No.: B108199
CAS No.: 1605-65-8
M. Wt: 170.58 g/mol
InChI Key: WYLQARGYFXBZMD-UHFFFAOYSA-N
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Description

Bis(dimethylamino)phosphoryl Chloride: is an organophosphorus compound with the molecular formula C4H12ClN2OP and a molecular weight of 170.58 g/mol . It is a colorless to light yellow liquid that is moisture-sensitive and has a boiling point of 246-247°C . This compound is used in various chemical reactions and has applications in different scientific fields.

Safety and Hazards

Bis(dimethylamino)phosphoryl Chloride is classified as dangerous . It causes severe skin burns and eye damage . It may be corrosive to metals . Safety precautions include wearing protective gloves, clothing, and eye protection, and avoiding inhalation, ingestion, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the one-pot method due to its simplicity and efficiency. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: Bis(dimethylamino)phosphoryl chloride undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols[][3].

    Hydrolysis: In the presence of moisture, this compound hydrolyzes to form dimethylamine and phosphoric acid[][3].

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include anilines and alcohols. The reactions are typically carried out in organic solvents like acetonitrile at elevated temperatures[][3].

    Hydrolysis: This reaction occurs readily in the presence of water or moisture[][3].

Major Products Formed:

    Nucleophilic Substitution: The major products are substituted phosphoramidates and phosphorochloridates[][3].

    Hydrolysis: The major products are dimethylamine and phosphoric acid[][3].

Mechanism of Action

The mechanism of action of bis(dimethylamino)phosphoryl chloride primarily involves nucleophilic substitution reactions. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphoramidates and phosphorochloridates . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of dimethylamino groups and a phosphoryl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

N-[chloro(dimethylamino)phosphoryl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12ClN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLQARGYFXBZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075096
Record name Phosphorodiamidic chloride, tetramethyl-
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Molecular Weight

170.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1605-65-8
Record name N,N,N′,N′-Tetramethylphosphorodiamidic chloride
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Record name Bis(dimethylamino)phosphinic chloride
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Record name 1605-65-8
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Record name Phosphorodiamidic chloride, tetramethyl-
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Record name Bis(dimethylamino)phosphinic chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dimethylamino)phosphoryl Chloride
Reactant of Route 2
Bis(dimethylamino)phosphoryl Chloride
Reactant of Route 3
Bis(dimethylamino)phosphoryl Chloride
Customer
Q & A

A: The research emphasizes the novelty of their approach in synthesizing nonsymmetric benzyl-bisphosphoramidate derivatives. This is significant because, to the best of their knowledge, this is the first reported method for creating these specific compounds []. Further research is needed to explore the properties and potential applications of these novel molecules.

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